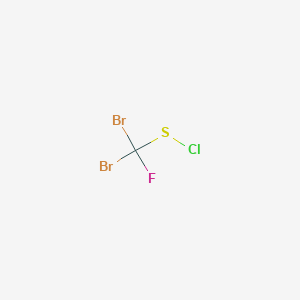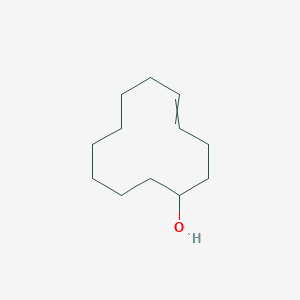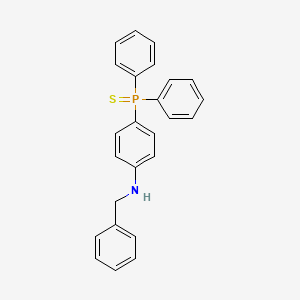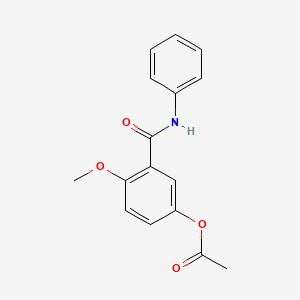
Dibromo(chlorosulfanyl)fluoromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(chlorosulfanyl)fluoromethane is an organic compound with the molecular formula CBr₂ClSF. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique combination of bromine, chlorine, sulfur, and fluorine atoms, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(chlorosulfanyl)fluoromethane can be synthesized through several methods. One common approach involves the reaction of methane with bromine under light conditions to produce brominated methane. This intermediate is then reacted with chlorine and fluorine gases to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(chlorosulfanyl)fluoromethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one of the halogen atoms is replaced by another nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can produce iodinated derivatives, while oxidation with potassium permanganate can yield oxidized sulfur compounds.
Applications De Recherche Scientifique
Dibromo(chlorosulfanyl)fluoromethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine, chlorine, sulfur, and fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which dibromo(chlorosulfanyl)fluoromethane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to modifications of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromofluoromethane (CBr₂F₂): Similar in structure but lacks the chlorine and sulfur atoms.
Chlorodifluoromethane (CHClF₂): Contains chlorine and fluorine but lacks bromine and sulfur.
Bromochlorofluoromethane (CBrClF): Contains bromine, chlorine, and fluorine but lacks sulfur.
Uniqueness
Dibromo(chlorosulfanyl)fluoromethane is unique due to the presence of all four halogen atoms (bromine, chlorine, fluorine) and sulfur in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61363-03-9 |
|---|---|
Formule moléculaire |
CBr2ClFS |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
[dibromo(fluoro)methyl] thiohypochlorite |
InChI |
InChI=1S/CBr2ClFS/c2-1(3,5)6-4 |
Clé InChI |
ALSJWWVKOYUYCB-UHFFFAOYSA-N |
SMILES canonique |
C(F)(SCl)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)


![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)

![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)


![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
